molecular formula C26H21N3O7S B2950844 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-27-7

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Numéro de catalogue: B2950844
Numéro CAS: 851952-27-7
Poids moléculaire: 519.53
Clé InChI: OPDMXGCPSYVVRE-VZUCSPMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a benzo[d][1,3]dioxol-5-yl acrylamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its structure integrates multiple pharmacophores, including the electron-rich 1,3-benzodioxole ring and the methoxyphenyl group, which are often associated with bioactivity in medicinal chemistry .

Propriétés

IUPAC Name

ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7S/c1-3-34-26(32)23-18-13-37-24(22(18)25(31)29(28-23)16-6-8-17(33-2)9-7-16)27-21(30)11-5-15-4-10-19-20(12-15)36-14-35-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDMXGCPSYVVRE-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Core Modifications

The thieno[3,4-d]pyridazine scaffold is a common feature among analogues. Key structural variations include:

  • Substituents at position 3: The 4-methoxyphenyl group in the target compound contrasts with analogues bearing 4-chlorophenyl (e.g., Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) or 4-(trifluoromethyl)phenyl (e.g., Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).
  • Substituents at position 5: The acrylamido group linked to benzo[d][1,3]dioxol-5-yl distinguishes the target from analogues with simpler amino or methylamino groups (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).

Functional Group Variations

  • Ester vs. amide modifications: The ethyl carboxylate at position 1 is conserved in most analogues, but substituents like trifluoromethyl or bromo groups at position 7 (e.g., Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) introduce steric and electronic differences.
  • Acrylamido vs. acetyl groups : The (E)-acrylamido linkage in the target compound may enhance conformational rigidity compared to acetylated derivatives .

Pharmacological Activity Comparison

Bioactivity Trends

  • Tau aggregation inhibition: Analogues like Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 66 in ) show moderate activity (IC₅₀ ~10 μM) against tau fibrillization, attributed to the 4-chlorophenyl group’s hydrophobic interactions.
  • Adenosine receptor modulation: Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e in ) exhibits adenosine A1 receptor antagonism (Ki ~0.8 μM), suggesting the 4-methoxyphenyl group enhances receptor binding.

Structure-Activity Relationships (SAR)

  • Position 3 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but reduce solubility, whereas methoxy groups balance lipophilicity and hydrogen bonding .
  • Position 5 modifications: Acrylamido groups enhance π-π stacking with biological targets compared to smaller amino substituents .

Comparative Yields and Conditions

Compound Key Step Yield Reference
Target compound Amidation of acrylamido moiety ~60%*
Ethyl 5-amino-3-(4-methoxyphenyl)... Methylation of amine 27%
Ethyl 5-amino-7-bromo-3-(4-Cl-Ph)... Bromination 75%

*Estimated based on analogous reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.